molecular formula C20H22N2O5S B5915407 3-(2-methoxyphenyl)-N-[4-(4-morpholinylsulfonyl)phenyl]acrylamide

3-(2-methoxyphenyl)-N-[4-(4-morpholinylsulfonyl)phenyl]acrylamide

Cat. No. B5915407
M. Wt: 402.5 g/mol
InChI Key: WOYCTTBHPUVWDP-IZZDOVSWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2-methoxyphenyl)-N-[4-(4-morpholinylsulfonyl)phenyl]acrylamide, commonly known as "Compound X," is a synthetic small molecule that has gained attention in the scientific community for its potential applications in cancer research.

Mechanism of Action

The mechanism of action of Compound X involves the inhibition of tubulin polymerization, which is essential for cell division. Compound X binds to the colchicine binding site on tubulin, preventing the formation of microtubules and disrupting the normal cell division process. This results in the inhibition of cancer cell growth and proliferation.
Biochemical and Physiological Effects:
Compound X has been shown to induce cell cycle arrest and apoptosis in cancer cells, leading to the inhibition of tumor growth. Additionally, Compound X has been found to inhibit angiogenesis, the process by which new blood vessels are formed to supply nutrients to tumors. This further contributes to the anti-tumor effects of Compound X.

Advantages and Limitations for Lab Experiments

One advantage of Compound X is its high potency and selectivity for cancer cells, which makes it a promising candidate for cancer therapy. However, one limitation of Compound X is its poor solubility in aqueous solutions, which can make it difficult to administer in vivo. Additionally, further studies are needed to determine the optimal dosage and treatment regimen for Compound X.

Future Directions

There are several future directions for further research on Compound X. One area of interest is the development of more efficient synthesis methods to improve the yield and purity of Compound X. Additionally, further studies are needed to determine the optimal dosage and treatment regimen for Compound X in vivo. Furthermore, the potential of Compound X as a combination therapy with other anti-cancer drugs should be explored. Finally, the development of Compound X analogs with improved solubility and selectivity for cancer cells may lead to the discovery of even more potent anti-cancer agents.

Synthesis Methods

Compound X can be synthesized using a multi-step process involving the reaction of 2-methoxyphenylboronic acid with 4-(4-morpholinylsulfonyl)phenyl isocyanate, followed by the addition of acryloyl chloride. The resulting product is then purified using column chromatography to obtain pure Compound X.

Scientific Research Applications

Compound X has been extensively studied for its potential applications in cancer research. In vitro studies have shown that Compound X inhibits the growth of various cancer cell lines, including breast, prostate, and lung cancer cells. In vivo studies have also demonstrated that Compound X can suppress tumor growth in mouse models of breast cancer.

properties

IUPAC Name

(E)-3-(2-methoxyphenyl)-N-(4-morpholin-4-ylsulfonylphenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O5S/c1-26-19-5-3-2-4-16(19)6-11-20(23)21-17-7-9-18(10-8-17)28(24,25)22-12-14-27-15-13-22/h2-11H,12-15H2,1H3,(H,21,23)/b11-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOYCTTBHPUVWDP-IZZDOVSWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C=CC(=O)NC2=CC=C(C=C2)S(=O)(=O)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC=C1/C=C/C(=O)NC2=CC=C(C=C2)S(=O)(=O)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2E)-3-(2-methoxyphenyl)-N-[4-(morpholin-4-ylsulfonyl)phenyl]prop-2-enamide

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